(E)-1-isopropyl-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide
CAS No.: 1203441-73-9
Cat. No.: VC4768910
Molecular Formula: C16H18N4O2S
Molecular Weight: 330.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203441-73-9 |
|---|---|
| Molecular Formula | C16H18N4O2S |
| Molecular Weight | 330.41 |
| IUPAC Name | N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-propan-2-ylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C16H18N4O2S/c1-10(2)20-13(7-8-17-20)15(21)18-16-19(3)12-6-5-11(22-4)9-14(12)23-16/h5-10H,1-4H3 |
| Standard InChI Key | JQCZSOQZIQWTJA-FBMGVBCBSA-N |
| SMILES | CC(C)N1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)C |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₁₆H₁₈N₄O₂S, with a molecular weight of 330.41 g/mol . Its IUPAC name reflects the arrangement of substituents: N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-propan-2-ylpyrazole-3-carboxamide. Key structural elements include:
-
A benzo[d]thiazole ring with methoxy (–OCH₃) and methyl (–CH₃) groups at positions 6 and 3, respectively.
-
A pyrazole ring substituted with an isopropyl group (–CH(CH₃)₂) at position 1.
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An amide linkage connecting the pyrazole and benzothiazole moieties.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₂S | |
| Molecular Weight | 330.41 g/mol | |
| CAS Number | 1203441-73-9 | |
| SMILES | CC(C)N1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)C | |
| Solubility | Not publicly available |
Synthesis and Reaction Pathways
The synthesis of this compound involves multi-step organic reactions, as outlined in studies on analogous benzothiazole-pyrazole hybrids :
Key Synthetic Steps
-
Demethylation of 6-Methoxy-2,3-Dihydrobenzo[d]thiazol-2-amine:
Treatment with hydrobromic acid (HBr) removes the methoxy group, yielding 6-hydroxy-2-aminobenzothiazole . -
Alkylation with Propargyl Bromides:
Reaction with alkyl halides (e.g., methyl bromide) reintroduces alkoxy groups at position 6 . -
Hydrazine Cyclocondensation:
Hydrazine hydrate reacts with α,β-unsaturated ketones to form the pyrazole ring . -
Amide Coupling:
Carbodiimide-mediated coupling links the pyrazole-5-carboxylic acid derivative to the benzothiazole amine .
Table 2: Representative Reaction Yields
| Step | Yield (%) | Conditions |
|---|---|---|
| Demethylation | 75–85 | HBr, reflux, 20 h |
| Alkylation | 60–70 | K₂CO₃, acetonitrile, 24 h |
| Pyrazole Formation | 80–90 | Hydrazine, ethanol, reflux |
Physicochemical and Analytical Characterization
Spectroscopic Data
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